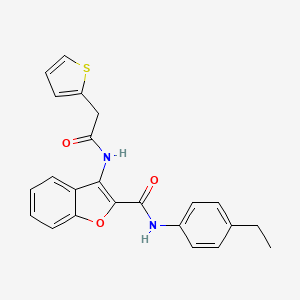

N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethylphenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3S/c1-2-15-9-11-16(12-10-15)24-23(27)22-21(18-7-3-4-8-19(18)28-22)25-20(26)14-17-6-5-13-29-17/h3-13H,2,14H2,1H3,(H,24,27)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZKNZWTVZAFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)CC4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethylphenyl)-3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxamide, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a benzofuran core, which is known for its diverse biological activities, and incorporates thiophene and acetamido functionalities that may enhance its pharmacological profile.

The proposed mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The presence of the acetamido group suggests potential interactions with various enzymes involved in metabolic pathways.

- Receptor Modulation : The benzofuran structure may allow for interaction with specific receptors, influencing signaling pathways crucial for cancer cell proliferation and survival.

- Cytotoxicity : Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, likely through apoptosis induction or cell cycle arrest.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives. For instance, a structure-activity relationship (SAR) analysis indicated that modifications in the benzofuran scaffold can significantly enhance antiproliferative activity against different cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MDA-MB-231 | 1.136 | Apoptosis induction |

| Compound B | LNCaP | 11 | Cell cycle arrest |

| This compound | Various (pending results) | TBD | TBD |

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest that this compound exhibits significant cytotoxicity comparable to established anticancer agents.

Case Studies

-

Case Study 1: Breast Cancer

- Objective : To evaluate the efficacy of the compound against MDA-MB-231 breast cancer cells.

- Findings : The compound demonstrated an IC50 value of 1.136 µM, indicating potent anticancer activity.

-

Case Study 2: Prostate Cancer

- Objective : Assessment against LNCaP prostate cancer cells.

- Findings : The compound showed promising results, warranting further investigation into its mechanism and efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzofuran Derivatives

Benzofuran-based carboxamides are a well-studied class of compounds due to their diverse biological activities. Below is a comparative analysis of the target compound with structurally related analogs.

Table 1: Key Structural Features and Substituent Effects

Substituent-Driven Pharmacological Implications

- Thiophene vs. This may alter binding affinities in enzymatic targets, such as kinases or proteases.

- Ethylphenyl vs.

- Acetamido Linkers : The NHCOCH2N linkage in analogs versus the thiophene-acetamido group in the target compound introduces differences in hydrogen-bonding capacity and conformational flexibility.

Spectral Characterization

- IR/NMR : The target compound’s IR spectrum would show NH (~3400 cm⁻¹), C=O (~1700 cm⁻¹), and thiophene C-S (~700 cm⁻¹) stretches. 1H NMR would feature δ 10.00 ppm (amide NH), δ 6.5–8.0 ppm (aromatic protons), and δ 1.20 ppm (ethyl CH3) .

- Compared to analogs, the absence of benzoyl carbonyl signals (~1680 cm⁻¹) and presence of thiophene protons (δ 7.2–7.4 ppm) are distinguishing features.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.